molecular formula C14H15ClN2O B5683199 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole

5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole

Cat. No. B5683199
M. Wt: 262.73 g/mol
InChI Key: IPESGZGLXSYLIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family. It has been studied extensively for its potential use in scientific research and drug development.

Mechanism of Action

The exact mechanism of action of 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as serotonin and dopamine. It has also been shown to inhibit the activity of cyclooxygenase enzymes, which play a role in the inflammatory response.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to reduce anxiety and depression-like behaviors in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole in lab experiments is its ability to modulate the activity of neurotransmitters and inhibit the activity of cyclooxygenase enzymes. This makes it a potentially useful compound for studying the mechanisms underlying inflammation, pain, anxiety, and depression. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action and how it modulates the activity of neurotransmitters and inhibits the activity of cyclooxygenase enzymes. Another direction is to study its potential use in the treatment of other conditions, such as epilepsy and neurodegenerative diseases. Additionally, there is a need for further studies on its safety and toxicity profile to determine its potential for use in humans.
In conclusion, 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole is a chemical compound that has been studied extensively for its potential use in scientific research and drug development. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties and has potential for use in the treatment of anxiety and depression. However, further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole has been studied for its potential use in various scientific research applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10/h6-10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPESGZGLXSYLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NOC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784339
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(4-Chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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